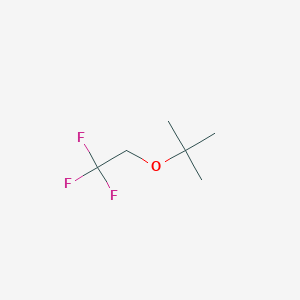
2-Methyl-2-(2,2,2-trifluoroethoxy)propane
Cat. No. B8663364
Key on ui cas rn:
80054-67-7
M. Wt: 156.15 g/mol
InChI Key: GSYUWIACDWCNCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05091104
Procedure details


Approximately 55 g (0.55 mol) trifluoroethanol and 2 g concentrated sulfuric acid were placed in a 300 ml glass pressure bottle equipped with a magnetic stir bar and pressure gauge. The pressure bottle was evacuated briefly and the stirred contents were cooled in a water bath at about 20° C. in order to moderate the temperature of the somewhat exothermic reaction with isobutylene. Isobutylene was then added to a pressure of about 20 psig. The isobutylene supply was turned off and the reaction was monitored by the decrease in pressure in the glass reactor. After the pressure had fallen to 0 psig, additional isobutylene was charged. In this manner, a total of 20.1 g (0.359 mol) isobutylene was added. The mixture was then poured into 300 ml of cold water and extracted with 50 ml of dodecane. The organic layer was separated, washed with three (3) 50 ml portions of water and dried over anhydrous powdered magnesium sulfate. The organic layer was distilled affording 28.5 g (51%) tertiary butyl 2,2,2-trifluoroethyl ether, bp 82.5°-84° C. 1H NMR (CDCl3): δ 3.77 (q, 2H, J=8 Hz), 1.25 (s, 9 H).


[Compound]
Name
glass
Quantity
300 mL
Type
reactant
Reaction Step Three






Yield
51%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([OH:6])[C:2]([F:5])([F:4])[F:3].S(=O)(=O)(O)O.[CH3:12][C:13](=[CH2:15])[CH3:14]>O>[F:3][C:2]([F:5])([F:4])[CH2:1][O:6][C:13]([CH3:15])([CH3:14])[CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
55 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(F)(F)F)O
|
Step Two
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
[Compound]
|
Name
|
glass
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)=C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)=C
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)=C
|
Step Seven
|
Name
|
|
|
Quantity
|
20.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)=C
|
Step Eight
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a magnetic stir bar
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The pressure bottle was evacuated briefly
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature of the somewhat exothermic reaction with isobutylene
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was charged
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 50 ml of dodecane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with three (3) 50 ml portions of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous powdered magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The organic layer was distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(COC(C)(C)C)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 28.5 g | |
| YIELD: PERCENTYIELD | 51% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
